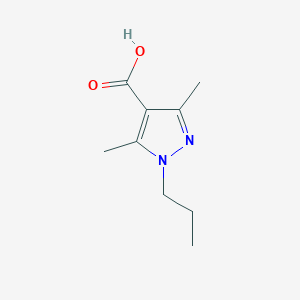

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid

Description

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4, methyl groups at positions 3 and 5, and a propyl substituent at the nitrogen atom (position 1). Pyrazole-based compounds are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . This compound, however, has been discontinued in commercial catalogs (e.g., CymitQuimica), limiting its accessibility for recent studies .

Properties

IUPAC Name |

3,5-dimethyl-1-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-5-11-7(3)8(9(12)13)6(2)10-11/h4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDXZAQYWMOIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent. This reaction produces this compound dimethyl ester, which is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate, followed by hydrolysis of the ester intermediate.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and biological activity.

Mechanistic Insight : Protonation of the carboxylic acid activates the carbonyl, enabling nucleophilic attack by the alcohol. Acidic conditions drive equilibrium toward ester formation .

Amidation and Acid Chloride Formation

The acid reacts with amines via activation to acyl chlorides or mixed anhydrides.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Thionyl chloride (SOCl₂), then NH₃ | 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxamide | 70% | |

| CDI (carbonyldiimidazole), RNH₂ | N-Alkyl/aryl derivatives | 60–75% |

Key Application : Amidation facilitates the synthesis of bioactive derivatives, such as protease inhibitors .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, yielding substituted pyrazoles.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Cu(OAc)₂, DMF, 120°C | 3,5-Dimethyl-1-propyl-1H-pyrazole | 65% | |

| Pyrolysis (200–250°C) | 3,5-Dimethyl-1-propyl-1H-pyrazole + CO₂ | 55% |

Note : Decarboxylation is favored in polar aprotic solvents or under basic conditions .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes regioselective substitution, influenced by methyl and propyl groups.

Rationale : Electron-donating methyl groups deactivate C-3 and C-5, directing electrophiles to the C-4 position adjacent to the carboxylic acid .

Condensation and Cyclization

The acid participates in cyclocondensation with carbonyl compounds or hydrazines.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate, EtOH, reflux | 3,5-Dimethyl-1-propyl-1H-pyrazolo[4,3-c]pyridazin-7-one | 80% | |

| Acetylacetone, K₂CO₃, DMF | Pyrazolo-fused diketone derivative | 68% |

Application : These reactions are pivotal for constructing polyheterocyclic systems with pharmacological potential .

Oxidation and Reduction

The carboxylic acid group is redox-active under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF | 4-(Hydroxymethyl)-3,5-dimethyl-1-propyl-1H-pyrazole | 60% | |

| Oxidation | KMnO₄, H₂O (neutral pH) | Degradation to pyrazole fragments | N/A |

Limitation : Strong oxidants like KMnO₄ may degrade the pyrazole ring .

Salt Formation

The acid forms stable salts with inorganic bases, enhancing aqueous solubility.

| Base | Product | Application | Source |

|---|---|---|---|

| NaOH | Sodium 3,5-dimethyl-1-propyl-1H-pyrazole-4-carboxylate | Pharmaceutical formulations | |

| NH₄OH | Ammonium salt | Catalytic intermediates |

Scientific Research Applications

Medicinal Chemistry

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid has been studied for its pharmacological properties, particularly as a scaffold for developing new drugs. Pyrazole derivatives are known to exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer effects.

Key Findings :

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a study on related pyrazole compounds demonstrated significant anti-proliferative effects against breast cancer cell lines .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Antioxidant | Scavenges free radicals |

Agricultural Chemistry

In agriculture, pyrazole derivatives are being explored as potential herbicides and fungicides. The structural properties of this compound allow it to interact with biological systems in plants, potentially leading to the development of new agrochemicals.

Case Study :

A study on the herbicidal activity of pyrazole derivatives showed that certain compounds could effectively inhibit weed growth without harming crops. This suggests that this compound could be further investigated for similar applications .

Coordination Chemistry

The compound serves as a precursor for ligands in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for synthesizing new materials with unique properties.

Applications :

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly influence solubility, stability, and reactivity. Below is a comparative analysis of structurally related pyrazole-4-carboxylic acids:

Key Observations :

- Alkyl vs.

- Carboxylic Acid vs. Carboxamide: The carboxylic acid group in the target compound increases acidity (pKa ~3–4), whereas carboxamide derivatives (e.g., 4-amino-N,1-diethyl-1H-pyrazole-5-carboxamide) exhibit neutral pH behavior, impacting solubility and interaction with polar targets .

Biological Activity

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid (commonly referred to as DMPA) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of DMPA, highlighting its pharmacological potential through various studies and case analyses.

- Molecular Formula : C₉H₁₃N₃O₂

- Molar Mass : 183.22 g/mol

- CAS Number : 957503-86-5

DMPA features a pyrazole ring structure with two methyl groups and a propyl group, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

DMPA exhibits significant antimicrobial activity. Research has shown that derivatives of pyrazole compounds often demonstrate efficacy against various bacterial and fungal strains. For instance, compounds structurally related to DMPA have been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at minimal inhibitory concentrations (MIC) .

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory properties of pyrazole derivatives. DMPA has been noted for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .

Anticancer Activity

DMPA and its derivatives have shown potential in anticancer research. A study indicated that certain pyrazole derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) with IC50 values in the low micromolar range. Specifically, one derivative demonstrated significant growth inhibition with an IC50 of 49.85 μM .

Case Study 1: Antimicrobial Evaluation

In a comparative study, various pyrazole derivatives, including DMPA, were synthesized and screened for antimicrobial activity against common pathogens. The results indicated that DMPA had a notable inhibitory effect on Bacillus subtilis and Candida albicans, with MIC values lower than those of traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory action of DMPA revealed that it effectively reduced edema in carrageenan-induced models. The compound exhibited comparable anti-inflammatory effects to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), suggesting its potential use in treating inflammatory conditions .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions of substituted pyrazole precursors with propyl groups under controlled conditions. For example, alkylation of 3,5-dimethylpyrazole-4-carboxylic acid derivatives using propyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF can yield the target compound . Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate high-purity product.

- Monitoring : Employ TLC or HPLC to track reaction progress and confirm purity .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as analogs like 3,5-dimethylpyrazole are irritants . Work in a fume hood to prevent inhalation of fine particles.

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid proximity to oxidizers or moisture, which may induce decomposition .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm propyl chain integration and pyrazole ring substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for this compound, particularly in hydrogen bonding patterns?

Methodological Answer:

- Data Validation : Use SHELXL for refinement and check for overfitting via R-factor and residual electron density maps .

- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to categorize motifs (e.g., dimeric R₂²(8) patterns) and compare with analogous pyrazole-carboxylic acid structures .

- Temperature-Dependent Studies : Collect data at multiple temperatures to identify dynamic disorder affecting hydrogen bond geometries .

Q. What strategies resolve contradictions between computational predictions and experimental observations (e.g., solubility, reactivity)?

Methodological Answer:

- Solubility Modeling : Compare COSMO-RS predictions with experimental solubility tests in DMSO, ethanol, and water. Adjust parameters for protonation states (carboxylic acid vs. carboxylate) .

- Reactivity Studies : Use DFT (B3LYP/6-311+G(d,p)) to model reaction pathways (e.g., esterification) and validate with kinetic experiments under varying pH and catalysts .

Q. How can computational modeling elucidate the compound’s supramolecular assembly in solid-state structures?

Methodological Answer:

- Crystal Packing Prediction : Employ force-field methods (e.g., Mercury CSP) to simulate packing motifs and compare with experimental XRD data .

- Intermolecular Interaction Analysis : Use Hirshfeld surfaces and fingerprint plots to quantify contributions of H-bonding, van der Waals, and π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.